Clibucaine

Übersicht

Beschreibung

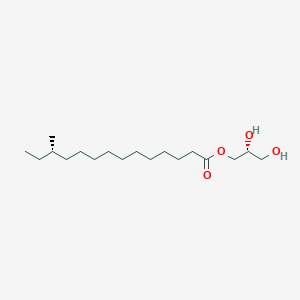

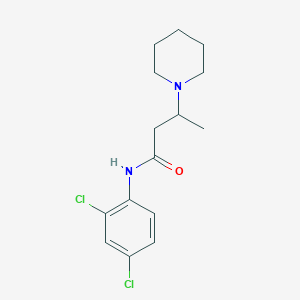

Clibucaine is a piperidine derivative known for its local anesthetic properties. It was used clinically as a local anesthetic in the 1980s. The compound’s molecular formula is C15H20Cl2N2O, and it has a molecular weight of 315.238 g/mol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Clibucain kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2,4-Dichloranilin mit 1-Piperidinylbutanon beinhaltet. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und einen Katalysator wie Salzsäure. Das Endprodukt wird durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Clibucain beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Arten von Reaktionen:

Oxidation: Clibucain kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart starker Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Die Reduktion von Clibucain kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Clibucain kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Chloratomen am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid oder andere starke Basen in wässrigen oder alkoholischen Lösungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung der entsprechenden Carbonsäuren.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Anilinen oder Piperidinen.

Wissenschaftliche Forschungsanwendungen

Clibucain wurde ausgiebig auf seine lokalen Anästhetika-Eigenschaften untersucht. Es wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Auswirkungen von Strukturmodifikationen auf die Anästhesie-Aktivität.

Biologie: Untersuchung seiner Auswirkungen auf die Nervenleitung und die Schmerzwege.

Medizin: Erforschung seines potenziellen Einsatzes in neuen Anästhetikumformulierungen und Wirkstoffabgabesystemen.

Industrie: Einsatz bei der Entwicklung neuer Anästhetika und Formulierungen

5. Wirkmechanismus

Clibucain übt seine lokalen Anästhetika-Effekte aus, indem es Natriumkanäle in Nervenzellen blockiert. Diese Wirkung verhindert die Einleitung und Weiterleitung von Nervenimpulsen, was zu einem Gefühlsverlust im Zielbereich führt. Die Verbindung zielt in erster Linie auf spannungsgesteuerte Natriumkanäle ab, wodurch die normale Funktion dieser Kanäle gestört und die Nervensignalübertragung gehemmt wird .

Ähnliche Verbindungen:

Lidocain: Ein weiteres Lokalanästhetikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Bupivacain: Ein länger wirksames Lokalanästhetikum mit einer höheren Potenz.

Procain: Ein älteres Lokalanästhetikum mit einer kürzeren Wirkdauer im Vergleich zu Clibucain

Einzigartigkeit von Clibucain: Die einzigartige Struktur von Clibucain mit seinem Piperidinring und seiner Dichlorphenylgruppe verleiht ihm besondere pharmakologische Eigenschaften. Es bietet ein Gleichgewicht zwischen Potenz und Wirkdauer, was es für verschiedene klinische Anwendungen geeignet macht. Seine Fähigkeit, verschiedenen Arten von chemischen Reaktionen zu unterliegen, macht es auch zu einer vielseitigen Verbindung für Forschung und Entwicklung .

Wirkmechanismus

Clibucaine exerts its local anesthetic effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound primarily targets voltage-gated sodium channels, disrupting the normal function of these channels and inhibiting nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Bupivacaine: A longer-acting local anesthetic with a higher potency.

Procaine: An older local anesthetic with a shorter duration of action compared to clibucaine

Uniqueness of this compound: this compound’s unique structure, with its piperidine ring and dichlorophenyl group, provides distinct pharmacological properties. It offers a balance between potency and duration of action, making it suitable for various clinical applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and development .

Eigenschaften

IUPAC Name |

N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDYCOSWVJRUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864581 | |

| Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-10-0 | |

| Record name | Clibucaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLIBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB2ZOX88RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)